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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B147486 Get Quote

An in-depth exploration of the synthesis, characterization, and potential biological significance

of the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers of 2,4-heptadienal for applications in

research and drug development.

Introduction
2,4-Heptadienal, a conjugated α,β-unsaturated aldehyde, exists as four distinct geometrical

isomers due to the presence of two carbon-carbon double bonds. These isomers—(2E,4E),

(2E,4Z), (2Z,4E), and (2Z,4Z)—exhibit unique physical, chemical, and biological properties. As

members of the reactive α,β-unsaturated carbonyl compound class, they are of significant

interest to researchers in fields ranging from flavor chemistry to toxicology and drug

development. Understanding the specific characteristics of each isomer is crucial for

elucidating their mechanisms of action and potential therapeutic or toxicological effects. This

technical guide provides a comprehensive overview of the geometrical isomers of 2,4-
heptadienal, including their synthesis, spectroscopic characterization, and known biological

activities.

Geometrical Isomers of 2,4-Heptadienal
The four geometrical isomers of 2,4-heptadienal arise from the cis/trans (Z/E) configuration at

the C2-C3 and C4-C5 double bonds.

(2E,4E)-2,4-Heptadienal: Commonly referred to as the trans,trans isomer.
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(2E,4Z)-2,4-Heptadienal: Referred to as the trans,cis isomer.

(2Z,4E)-2,4-Heptadienal: Referred to as the cis,trans isomer.

(2Z,4Z)-2,4-Heptadienal: Referred to as the cis,cis isomer.

The spatial arrangement of the substituents around the double bonds significantly influences

the molecule's overall shape, polarity, and reactivity, leading to differences in their physical

properties and biological interactions.

Physicochemical Properties
The physical properties of the 2,4-heptadienal isomers are distinct, reflecting their different

molecular geometries. While experimental data for all four isomers is not exhaustively available

in the literature, a compilation of known and predicted properties is presented below.

Property
(2E,4E)-2,4-
Heptadienal

(2E,4Z)-2,4-
Heptadienal

(2Z,4E)-2,4-
Heptadienal

(2Z,4Z)-2,4-
Heptadienal

CAS Number
4313-03-5[1][2]

[3]
4313-02-4[4]

Data not

available

Data not

available

Molecular

Formula
C₇H₁₀O[1][2][3] C₇H₁₀O[4] C₇H₁₀O C₇H₁₀O

Molecular Weight
110.15 g/mol [1]

[2]
110.15 g/mol [4] 110.15 g/mol 110.15 g/mol

Boiling Point
84-84.5 °C at 20

mmHg[5]

177-178 °C at

760 mmHg (est.)

[6]

Data not

available

Data not

available

Density
0.822-0.828

g/mL at 25 °C[1]

Data not

available

Data not

available

Data not

available

Refractive Index
1.478-1.480 at

20 °C[1]

Data not

available

Data not

available

Data not

available

Spectroscopic Characterization
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Spectroscopic techniques are essential for the unambiguous identification and differentiation of

the 2,4-heptadienal isomers. Key differences are observed in their Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of the

double bonds. The coupling constants (J-values) between the vinylic protons in the ¹H NMR

spectrum are particularly diagnostic.

¹H NMR: For the C2-C3 double bond, a coupling constant of approximately 15 Hz is

characteristic of an E (trans) configuration, while a J-value of around 10 Hz indicates a Z

(cis) configuration. Similarly, the coupling constant for the C4-C5 protons can distinguish

between E and Z isomers. The chemical shifts of the protons are also influenced by the

stereochemistry.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bonds

and the carbonyl group, vary between the isomers due to different steric and electronic

environments.

Isomer
Key ¹H NMR Data
(Predicted/Reported)

Key ¹³C NMR Data
(Predicted/Reported)

(2E,4E)

Aldehydic proton (CHO): ~9.5

ppm (d, J ≈ 8 Hz); Vinylic

protons: ~6.0-7.3 ppm

Carbonyl carbon (C1): ~193

ppm; Olefinic carbons (C2-C5):

~128-155 ppm

(2E,4Z)

Aldehydic proton (CHO): ~9.5

ppm (d); Vinylic protons: ~5.8-

7.6 ppm

Carbonyl carbon (C1): ~193

ppm; Olefinic carbons (C2-C5):

~125-152 ppm

(2Z,4E) Data not available Data not available

(2Z,4Z) Data not available Data not available

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in the molecule. The

C=O stretching frequency of the aldehyde and the C=C stretching frequencies of the

conjugated system are prominent features. The out-of-plane C-H bending vibrations are

particularly useful for distinguishing between E and Z isomers.

E (trans) isomers: Typically show a strong absorption band around 965 cm⁻¹ corresponding

to the out-of-plane C-H bend of the trans double bond.

Z (cis) isomers: Exhibit a weaker absorption band around 700-750 cm⁻¹ for the cis C-H

bend.

Isomer Key IR Absorptions (cm⁻¹)

(2E,4E)
~1685 (C=O stretch), ~1640 (C=C stretch),

~965 (trans C-H bend)

(2E,4Z)
~1685 (C=O stretch), ~1635 (C=C stretch),

~965 (trans C-H bend), ~730 (cis C-H bend)

(2Z,4E)
~1685 (C=O stretch), ~1635 (C=C stretch),

~965 (trans C-H bend), ~730 (cis C-H bend)

(2Z,4Z)
~1685 (C=O stretch), ~1630 (C=C stretch),

~730 (cis C-H bend)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated diene-aldehyde system in 2,4-heptadienal results in strong absorption in the

UV region. The wavelength of maximum absorption (λmax) is influenced by the

stereochemistry of the double bonds. Generally, the all-trans isomer ((2E,4E)) exhibits the

longest wavelength of maximum absorption and the highest molar absorptivity due to a more

planar and extended conjugated system.
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Isomer λmax (in Ethanol)

(2E,4E) ~277 nm

(2E,4Z) ~270 nm

(2Z,4E) ~270 nm

(2Z,4Z) ~265 nm

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and

characterization of the individual 2,4-heptadienal isomers.

Synthesis of 2,4-Heptadienal Isomers
Stereoselective synthesis of the different isomers can be achieved using various synthetic

methodologies, most notably the Wittig reaction and its modifications, such as the Horner-

Wadsworth-Emmons (HWE) reaction. The choice of reagents and reaction conditions dictates

the stereochemical outcome.

General Workflow for Stereoselective Synthesis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b147486?utm_src=pdf-body
https://www.benchchem.com/product/b147486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereoselective Synthesis
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Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 2,4-heptadienal isomers.

Protocol 1: Synthesis of (2E,4Z)-2,4-Heptadienal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b147486?utm_src=pdf-body-img
https://www.benchchem.com/product/b147486?utm_src=pdf-body
https://www.benchchem.com/product/b147486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from a known synthesis of the corresponding alcohol followed by

oxidation.

Synthesis of (2E,4Z)-2,4-Heptadien-1-ol:

A concise synthesis involves the reaction of commercially available (Z)-2-penten-1-ol with

activated MnO₂ and (carboethoxymethylene)triphenylphosphorane in the presence of a

catalytic amount of benzoic acid to yield ethyl-(2E,4Z)-2,4-heptadienoate.

Subsequent reduction of the ester with a reducing agent such as lithium aluminum hydride

(LiAlH₄) affords (2E,4Z)-2,4-heptadien-1-ol.

Oxidation to (2E,4Z)-2,4-Heptadienal:

The purified (2E,4Z)-2,4-heptadien-1-ol is dissolved in a suitable solvent (e.g.,

dichloromethane).

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin

periodinane, is added portion-wise at room temperature.

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is

consumed.

The reaction mixture is then worked up by filtration through a pad of silica gel, and the

solvent is removed under reduced pressure.

The crude aldehyde is purified by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure (2E,4Z)-2,4-heptadienal.

Note on other isomers: The synthesis of the other isomers would require the use of different

starting materials and/or stereoselective olefination conditions. For instance, the Horner-

Wadsworth-Emmons reaction often favors the formation of E-alkenes.[7][8] By carefully

selecting the appropriate phosphonate reagent and aldehyde, one can control the

stereochemistry of the newly formed double bond. The Wittig reaction, depending on the

stability of the ylide, can be tuned to produce either E- or Z-alkenes.[9][10]

Purification and Separation of Isomers
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A mixture of isomers can be separated using chromatographic techniques.

Protocol 2: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

System: A preparative HPLC system equipped with a UV detector is used.

Column: A reversed-phase C18 column is typically suitable.

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact

gradient profile needs to be optimized for baseline separation of the isomers.

Detection: The isomers are detected by their UV absorbance at their respective λmax.

Collection: Fractions corresponding to each isomer are collected, and the solvent is removed

to yield the pure isomers.

Biological Activity and Significance
α,β-Unsaturated aldehydes are known for their high reactivity, which underlies their biological

effects. They are electrophilic and can readily react with nucleophilic groups in biomolecules,

such as the thiol groups of cysteine residues in proteins and the amino groups of DNA bases,

via Michael addition. This reactivity is central to their cytotoxic and signaling properties.

Cytotoxicity and Genotoxicity
Studies on related α,β-unsaturated aldehydes, such as 2,4-hexadienal and 2,4-decadienal,

have demonstrated their cytotoxic and genotoxic potential.[5] These compounds can induce

cell death, inhibit cell proliferation, and cause DNA damage. The cytotoxicity is often attributed

to the depletion of intracellular glutathione (GSH), a key antioxidant, and the formation of

adducts with critical cellular proteins and enzymes, leading to cellular dysfunction and oxidative

stress.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.thegoodscentscompany.com/data/rw1025561.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,4-Heptadienal Isomer
(Electrophile)

Michael Adduct Formation

Cellular Nucleophiles
(e.g., GSH, Protein Thiols, DNA)

Depletion of Antioxidants
(e.g., GSH)

Protein Dysfunction
DNA Damage

Oxidative Stress

Cell Death / Apoptosis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147486#geometrical-isomers-of-2-4-heptadienal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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